3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid
Overview
Description
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid is a versatile organic compound with the molecular formula C22H19NO4. It is known for its applications in various fields such as drug development, organic synthesis, and materials science . This compound is characterized by its unique structure, which includes a phenylethoxy group attached to a benzoyl amino benzoic acid core.
Preparation Methods
The synthesis of 3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid involves several steps. One common synthetic route includes the reaction of 4-(2-phenylethoxy)benzoic acid with 3-aminobenzoic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions, where the phenyl ring is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Properties
IUPAC Name |
3-[[4-(2-phenylethoxy)benzoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-21(23-19-8-4-7-18(15-19)22(25)26)17-9-11-20(12-10-17)27-14-13-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIHUCLRXODSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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